Tricosanoyl-CoA (triammonium)
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Overview
Description
Tricosanoyl-CoA (triammonium) is a very long-chain fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of tricosanoic acid . This compound is functionally related to tricosanoic acid and is a conjugate acid of tricosanoyl-CoA (4-) . It plays a significant role in various biochemical processes, particularly in the metabolism of very long-chain fatty acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tricosanoyl-CoA (triammonium) is synthesized through the formal condensation of the thiol group of coenzyme A with the carboxy group of tricosanoic acid . The reaction typically involves the use of coenzyme A and tricosanoic acid under specific conditions to facilitate the condensation process .
Industrial Production Methods: The industrial production of tricosanoyl-CoA (triammonium) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tricosanoyl-CoA (triammonium) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Scientific Research Applications
Tricosanoyl-CoA (triammonium) has a wide range of scientific research applications, including:
Mechanism of Action
Tricosanoyl-CoA (triammonium) exerts its effects through its role as a substrate for very long-chain acyl-CoA synthase . This enzyme catalyzes the formation of very long-chain acyl-CoAs, which are essential for the beta-oxidation of fatty acids in mitochondria and peroxisomes . The molecular targets and pathways involved include the activation of fatty acids and their subsequent degradation through beta-oxidation .
Comparison with Similar Compounds
Tricosanoic acid: A very long-chain fatty acid that is functionally related to tricosanoyl-CoA.
Coenzyme A: A coenzyme that plays a key role in the synthesis and oxidation of fatty acids.
Uniqueness: Tricosanoyl-CoA (triammonium) is unique due to its specific role in the metabolism of very long-chain fatty acids and its function as a substrate for very long-chain acyl-CoA synthase . This distinguishes it from other similar compounds that may not have the same specific biochemical functions .
Properties
Molecular Formula |
C44H89N10O17P3S |
---|---|
Molecular Weight |
1155.2 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tricosanethioate;azane |
InChI |
InChI=1S/C44H80N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-35(53)72-28-27-46-34(52)25-26-47-42(56)39(55)44(2,3)30-65-71(62,63)68-70(60,61)64-29-33-38(67-69(57,58)59)37(54)43(66-33)51-32-50-36-40(45)48-31-49-41(36)51;;;/h31-33,37-39,43,54-55H,4-30H2,1-3H3,(H,46,52)(H,47,56)(H,60,61)(H,62,63)(H2,45,48,49)(H2,57,58,59);3*1H3/t33-,37+,38?,39+,43-;;;/m1.../s1 |
InChI Key |
VWUVJQXOYHTDCP-MBTSVFGMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Origin of Product |
United States |
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